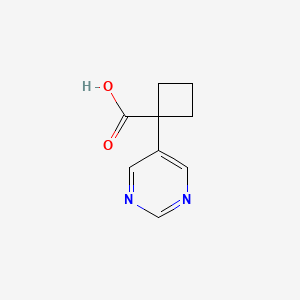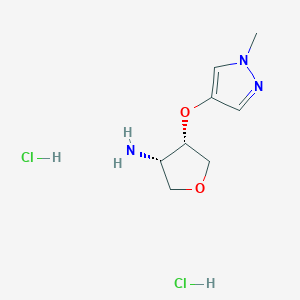![molecular formula C11H15Cl2NO2 B13525013 (3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)
(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a (4-chlorophenoxy)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride typically involves the reaction of morpholine with (4-chlorophenoxy)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The (4-chlorophenoxy)methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
科学的研究の応用
(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (3R)-3-[(4-methoxyphenoxy)methyl]morpholinehydrochloride
- (3R)-3-[(4-fluorophenoxy)methyl]morpholinehydrochloride
- (3R)-3-[(4-bromophenoxy)methyl]morpholinehydrochloride
Uniqueness
(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride is unique due to the presence of the (4-chlorophenoxy)methyl group, which imparts specific chemical and biological properties. This compound’s distinct structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H15Cl2NO2 |
|---|---|
分子量 |
264.14 g/mol |
IUPAC名 |
(3R)-3-[(4-chlorophenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c12-9-1-3-11(4-2-9)15-8-10-7-14-6-5-13-10;/h1-4,10,13H,5-8H2;1H/t10-;/m1./s1 |
InChIキー |
ACPFVIMKPSKOFQ-HNCPQSOCSA-N |
異性体SMILES |
C1COC[C@@H](N1)COC2=CC=C(C=C2)Cl.Cl |
正規SMILES |
C1COCC(N1)COC2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




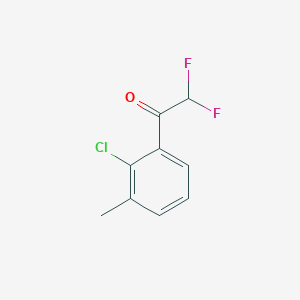
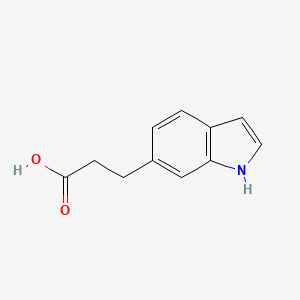
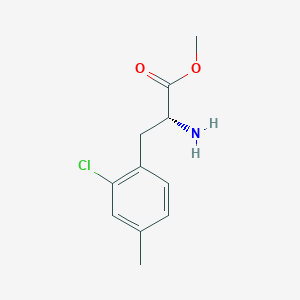
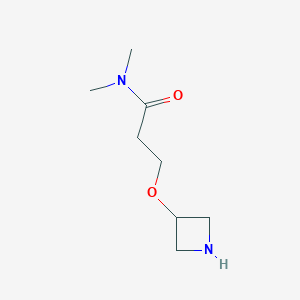
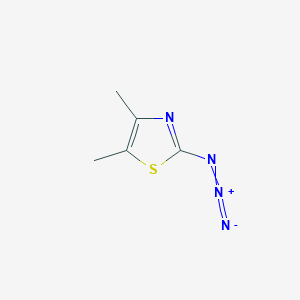
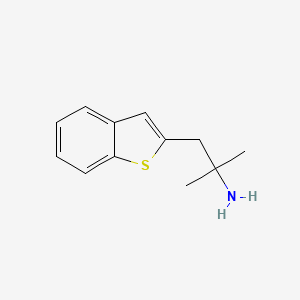

![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
amine](/img/structure/B13525012.png)

